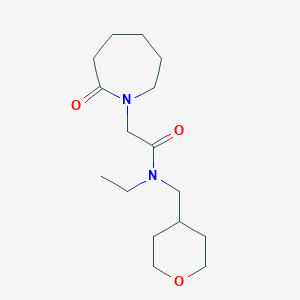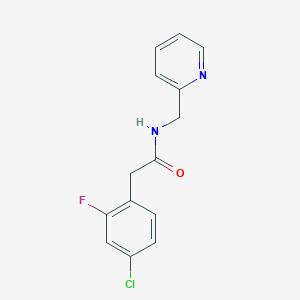
2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide, also known as CFMPA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
科学的研究の応用
2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various cellular processes including calcium signaling, protein synthesis, and cell survival. 2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide has been used to study the role of sigma-1 receptors in various diseases including Alzheimer's disease, Parkinson's disease, and depression.
作用機序
The mechanism of action of 2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide involves its interaction with the sigma-1 receptor. 2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide binds to the receptor and modulates its activity, which can lead to changes in cellular processes. The exact mechanism of action is still being studied, but it is believed that 2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide may act as an agonist or antagonist of the sigma-1 receptor depending on the concentration and context.
Biochemical and Physiological Effects:
2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to modulate calcium signaling in cells, which can affect various cellular processes such as neurotransmitter release and gene expression. 2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide has several advantages for use in lab experiments. It has a high affinity for the sigma-1 receptor, which allows for specific targeting of this receptor in cellular and animal models. 2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide is also stable and can be easily synthesized in high yields. However, one limitation of 2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for 2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide research. One area of interest is the development of more potent and selective sigma-1 receptor ligands based on the structure of 2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide. Another direction is the investigation of the role of sigma-1 receptors in various diseases using 2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide as a tool. Additionally, the use of 2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide in combination with other drugs or therapies is an area of interest for potential synergistic effects.
合成法
2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-2-fluoroaniline with 2-pyridinecarboxaldehyde to form an intermediate compound. This intermediate is then reacted with acetic anhydride to produce 2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide. The synthesis method has been optimized to produce high yields of 2-(4-chloro-2-fluorophenyl)-N-(2-pyridinylmethyl)acetamide with high purity.
特性
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c15-11-5-4-10(13(16)8-11)7-14(19)18-9-12-3-1-2-6-17-12/h1-6,8H,7,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXPXWMJSYFFIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-fluorophenyl)-N-[(pyridin-2-YL)methyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chloro-4-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5494386.png)
![1-(4-chlorophenyl)-4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]phthalazine](/img/structure/B5494402.png)
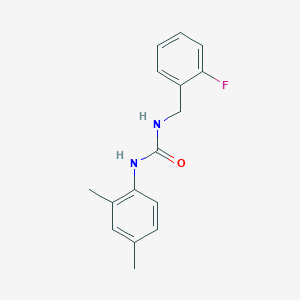
![5-[2-(2-chlorophenyl)vinyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5494426.png)

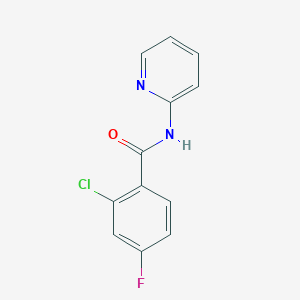
![N-[2-(1-oxophthalazin-2(1H)-yl)ethyl]-1,2,3,4-tetrahydroquinoline-8-carboxamide](/img/structure/B5494458.png)
![1-(4-chlorophenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine oxalate](/img/structure/B5494459.png)
![1-{2-[7-(4-methylbenzylidene)-3-(4-methylphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5494467.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide](/img/structure/B5494469.png)
amine hydrochloride](/img/structure/B5494475.png)
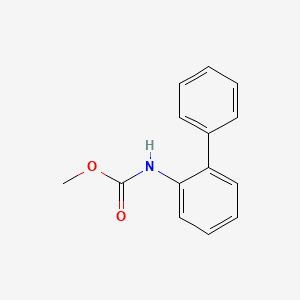
![7-(3-chlorophenyl)-4-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5494489.png)
